molecular formula C18H14O4 B14740127 2,5-Diphenoxybenzene-1,4-diol CAS No. 5064-55-1

2,5-Diphenoxybenzene-1,4-diol

Cat. No.: B14740127
CAS No.: 5064-55-1
M. Wt: 294.3 g/mol
InChI Key: IPVIFASFMHMQRP-UHFFFAOYSA-N
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Description

2,5-Diphenoxybenzene-1,4-diol is a diol derivative of hydroquinone (benzene-1,4-diol) with phenoxy substituents at the 2- and 5-positions of the aromatic ring. For instance, diaminobenzene-diol derivatives, such as 2,5-diaminobenzene-1,4-diol (PubChem ID: 736297), are synthesized via nitro-group reduction using SnCl₂·2H₂O under reflux conditions . The presence of electron-donating phenoxy groups likely influences its redox behavior, solubility, and stability compared to simpler diols like hydroquinone .

Properties

CAS No.

5064-55-1

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2,5-diphenoxybenzene-1,4-diol

InChI

InChI=1S/C18H14O4/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12,19-20H

InChI Key

IPVIFASFMHMQRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2O)OC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenoxybenzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzene-1,4-diol with phenol derivatives under specific conditions. One common method is the oxidative coupling of 1,4-diphenoxybenzene using an oxidant such as FeCl3 in nitrobenzene . The reaction is carried out at elevated temperatures, typically around 40°C, and requires vigorous stirring under a nitrogen atmosphere.

Industrial Production Methods

Industrial production methods for 2,5-diphenoxybenzene-1,4-diol are not extensively documented. the principles of oxidative coupling and the use of efficient catalysts like FeCl3 suggest that scaling up the laboratory synthesis could be feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenoxybenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2,5-Diphenoxybenzene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-diphenoxybenzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and stability. The phenoxy groups can engage in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroquinone (Benzene-1,4-diol)

Hydroquinone, the parent compound, lacks substituents beyond the two hydroxyl groups. Its IUPAC name is benzene-1,4-diol, and it is widely studied for applications in photography, polymer stabilization, and dermatology. Key differences include:

  • Oxidation Sensitivity: Hydroquinone readily oxidizes to benzoquinone, necessitating stabilizers in industrial formulations .
  • Occupational Safety: Hydroquinone has established exposure limits (e.g., 0.3 mg/m³ in the Netherlands) due to its toxicity, whereas safety data for 2,5-diphenoxybenzene-1,4-diol remains uncharacterized .
  • Solubility: Hydroquinone is water-soluble (6 g/100 mL at 25°C), while 2,5-diphenoxybenzene-1,4-diol’s phenoxy groups likely reduce hydrophilicity.

2,5-Diaminobenzene-1,4-diol

This compound (PubChem ID: 736297) features amino groups at the 2- and 5-positions:

  • Synthetic Pathway : Prepared via SnCl₂-mediated reduction of nitro precursors, similar to methods used for fluorobenzene-diamine derivatives .
  • Reactivity: Amino groups enhance nucleophilicity, making it a precursor for heterocyclic compounds, whereas phenoxy groups in 2,5-diphenoxybenzene-1,4-diol may favor electrophilic substitution reactions .
  • Stability: The diamine is highly unstable and requires immediate use in subsequent reactions, whereas phenoxy substituents could improve shelf-life .

2,6-Dimethoxybenzene-1,4-diol (CAS 15233-65-5)

This analog substitutes methoxy groups at the 2- and 6-positions:

  • Commercial Availability : Available at ≥95% purity from suppliers like ChemPur and AcesChem, indicating industrial relevance in polymer or pharmaceutical synthesis .

2-Methyl-3,5-diphenylbenzene-1,4-diol (CAS 90934-85-3)

With methyl and phenyl substituents, this compound (C₁₉H₁₆O₂) highlights steric and electronic contrasts:

  • Steric Hindrance: Bulky phenyl groups may hinder intermolecular interactions, reducing crystallinity compared to 2,5-diphenoxybenzene-1,4-diol .
  • Applications : Used in specialty chemical synthesis, though specific uses are undisclosed in the evidence .

2,5-bis((Hydrazinyloxy)carbonyl)benzene-1,4-diol (CAS 2245708-24-9)

This derivative incorporates hydrazinyloxy-carbonyl groups:

  • Functional Diversity: Hydrazine groups enable conjugation with carbonyl compounds, a feature absent in 2,5-diphenoxybenzene-1,4-diol .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties/Applications References
2,5-Diphenoxybenzene-1,4-diol 2,5-phenoxy C₁₈H₁₄O₄ Potential antioxidant, polymer additive (inferred) N/A
Hydroquinone None C₆H₆O₂ Photographic developer, dermatology
2,5-Diaminobenzene-1,4-diol 2,5-amino C₆H₈N₂O₂ Unstable intermediate for heterocycles
2,6-Dimethoxybenzene-1,4-diol 2,6-methoxy C₈H₁₀O₄ Polymer synthesis, ≥95% purity
2-Methyl-3,5-diphenylbenzene-1,4-diol 3,5-phenyl, 2-methyl C₁₉H₁₆O₂ Specialty chemical synthesis

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